3-Bromo-N-methylpyridin-4-amine
Overview
Description
3-Bromo-N-methylpyridin-4-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position and a methylamine group at the fourth position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki-miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions .
Mode of Action
The mode of action of 3-Bromo-N-methylpyridin-4-amine involves its interaction with its targets in the context of Suzuki-Miyaura cross-coupling reactions . In these reactions, this compound, as an aryl halide, undergoes a transmetalation process with organoboron reagents in the presence of a palladium catalyst .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial for the formation of carbon-carbon bonds, which are fundamental in organic chemistry and drug synthesis .
Result of Action
The molecular and cellular effects of the action of this compound are primarily observed in the context of Suzuki-Miyaura cross-coupling reactions . The compound participates in these reactions to form new carbon-carbon bonds, contributing to the synthesis of various organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-N-methylpyridin-4-amine can be synthesized through several methods. One common method involves the bromination of N-methylpyridin-4-amine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product. The use of catalysts and solvents can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Coupling Products: The reaction with arylboronic acids yields biaryl compounds.
Scientific Research Applications
3-Bromo-N-methylpyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
- 3-Bromo-2-methylpyridin-4-amine
- 3-Bromo-5-methylpyridin-4-amine
- 3-Bromo-4-methylpyridin-2-amine
Comparison: 3-Bromo-N-methylpyridin-4-amine is unique due to the specific positioning of the bromine atom and the methylamine group on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, the presence of the bromine atom at the third position makes it particularly suitable for substitution and coupling reactions .
Biological Activity
3-Bromo-N-methylpyridin-4-amine (C7H8BrN2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring, which influences its reactivity and biological interactions. The compound can serve as a precursor for various derivatives with enhanced or specific biological activities.
The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific proteins or enzymes. This binding can inhibit enzymatic activity or modulate receptor functions, which is crucial in drug development. The bromine atom enhances the compound's binding affinity through halogen bonding, while the methyl group on the nitrogen atom affects its electronic properties and reactivity with biological molecules.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against strains of bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical applications.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacteria | 32 µg/mL |
Fungi | 16 µg/mL |
Enzyme Inhibition
The compound has been studied for its role as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance, it has shown inhibitory effects on α/β-hydrolase domain-containing proteins, which are implicated in various diseases including cancer and neurodegenerative disorders .
Enzyme | IC50 (µM) |
---|---|
ABHD3 | 0.14 |
ABHD4 | 0.03 |
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound significantly inhibited bacterial growth, supporting its potential use in developing new antibiotics .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of ABHD enzymes by this compound. The study utilized mass spectrometry-based techniques to confirm selectivity for ABHD3 over other serine hydrolases, highlighting the compound's potential therapeutic applications in modulating lipid metabolism .
Research Findings
Recent findings suggest that modifications to the structure of this compound can lead to enhanced biological activity. For example, derivatives with additional functional groups have been synthesized and tested for improved potency against targeted enzymes and pathogens.
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that:
- Bromine Substitution : Enhances binding affinity due to halogen bonding.
- Methyl Group : Influences lipophilicity and membrane permeability.
This information is critical for designing more effective derivatives aimed at specific biological targets.
Properties
IUPAC Name |
3-bromo-N-methylpyridin-4-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKSEZAZZNDVCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84539-38-8 | |
Record name | 3-bromo-N-methylpyridin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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